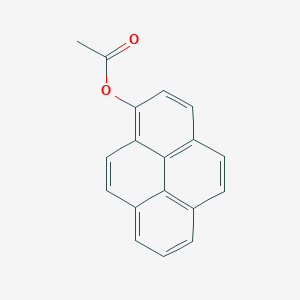

1-芘乙酸酯

描述

Pyren-1-yl acetate derivatives are a class of compounds that have garnered interest due to their unique photophysical properties. These compounds are characterized by the presence of a pyrene moiety, which is a polycyclic aromatic hydrocarbon known for its strong fluorescence. The studies on these derivatives, such as 1-(pyren-1-yl)but-2-yn-1-one, have focused on their structural and luminescence properties, particularly in the solid state .

Synthesis Analysis

The synthesis of 1-pyrenyl ynones, which are closely related to pyren-1-yl acetate, has been achieved through a Friedel–Crafts acylation reaction. This method involves the acylation of pyrene with alkynoic acids in the presence of trifluoroacetic anhydride and triflic acid. This route is reported to be direct and efficient, leading to the formation of compounds that exhibit fluorescence at longer wavelengths, higher quantum yields, and longer lifetimes compared to saturated acylpyrene derivatives like 1-acetylpyrene .

Molecular Structure Analysis

The molecular structure of 1-(pyren-1-yl)but-2-yn-1-one has been determined using X-ray crystallography. The structure reveals π-interactions between pyrenyl moieties within the crystal lattice, which are significant for the photophysical behavior of these compounds. Comparative DFT studies have shown that the LUMOs (Lowest Unoccupied Molecular Orbitals) of 1-pyrenyl ynones are strongly stabilized when compared to the LUMO of 1-acetylpyrene, which may contribute to their unique electronic properties .

Chemical Reactions Analysis

While the provided data does not directly discuss chemical reactions involving pyren-1-yl acetate, it does mention the nucleophilic addition of organozincs to 1,2-dihydropyranyl acetates as a method for constructing complex pyran structures . This indicates that acetate derivatives, including those with pyrenyl groups, can participate in organometallic reactions to form various functionalized structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(pyren-1-yl)but-2-yn-1-one have been studied under different pressures. The inter-planar distance between molecules within π-stacks decreases with pressure, leading to piezochromic properties. This includes a red-shift in sample color and a bathochromic shift in fluorescence with pressure, which supports the hypothesis that multiple types of excimers are involved in the electronic excitation processes in the crystalline form of this compound. The solid-state fluorescence of this compound is characterized by emission from long-lived excited states, including excimer species .

科学研究应用

1. 多组分多米诺反应策略

1-芘乙酸酯用于合成含有芘部分的多官能化烟腈,利用多组分多米诺反应。这种方法反应时间短,产率高,实验后处理简单,导致形成 C-C 和 C-N 键。合成的化合物表现出强烈的蓝绿色荧光发射,使其适用于包括材料科学在内的各个领域 (E. Hussein、N. El Guesmi 和 Saleh A. Ahmed,2019).

2. 分子内电荷转移性质

对 4'-(1-芘基)苯腈的研究揭示了分子内电荷转移性质。该化合物的物理光学性质已得到研究,显示出理解复杂分子系统中的电子传输和相互作用机制的潜力 (J. Dobkowski、W. Rettig 和 J. Waluk,2002).

3. 荧光和电致发光

1-芘基功能化的二噻二唑基 (DTDA) 自由基在深蓝色区域表现出荧光,并因其电致发光和光导行为而被探索。此类研究有助于开发有机发光二极管 (OLED) 和其他光电器件 (Yassine Beldjoudi 等人,2018).

4. 芘稠合苊和氮杂苊的合成和应用

1-芘乙酸酯在芘稠合苊和氮杂苊的合成中具有重要意义。由于其稳定性和可调谐的性质,这些化合物在从光电到材料科学等应用中显示出前景 (Junbo Li 等人,2016).

5. 超快三阶非线性光学响应

芘衍生物,包括由 1-芘乙酸酯合成的衍生物,表现出显着的三阶非线性光学性质。这使得它们成为未来光电和生物成像应用的潜在候选者 (Yufang Shi 等人,2017).

6. 荧光比例传感器开发

基于 1-芘基-嘧啶的传感器已被开发用于检测 Hg2+ 离子,表现出显着的荧光行为。此类开发在环境监测和诊断中至关重要 (Jie-Na Weng 等人,2012).

安全和危害

属性

IUPAC Name |

pyren-1-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12O2/c1-11(19)20-16-10-8-14-6-5-12-3-2-4-13-7-9-15(16)18(14)17(12)13/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMAPHCGFUPXIEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40999989 | |

| Record name | Pyren-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40999989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyren-1-yl Acetate | |

CAS RN |

78751-40-3 | |

| Record name | 1-Pyrenol, 1-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078751403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyren-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40999989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

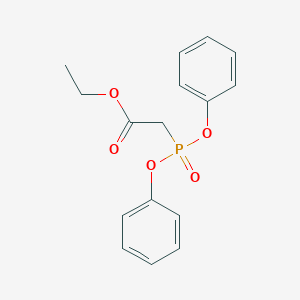

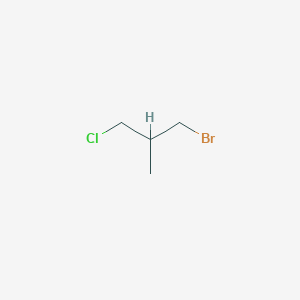

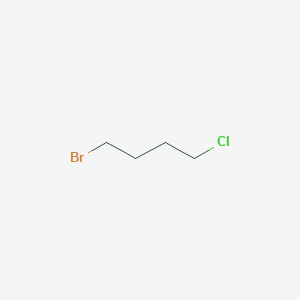

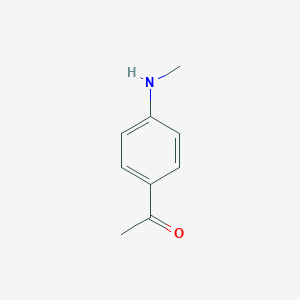

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

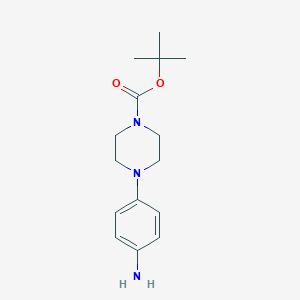

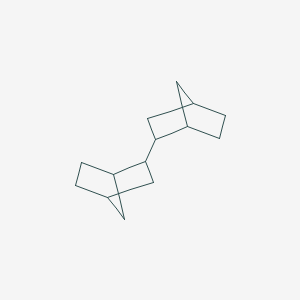

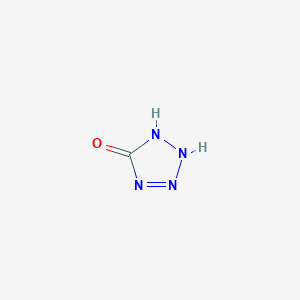

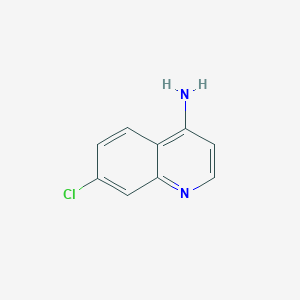

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(5S)-6-amino-5-[[(2R)-2-[[(2S)-1-[(2S)-1-[2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]-6-oxohexyl]azanium](/img/structure/B103983.png)